2-bromo-N-(1-methoxypropan-2-yl)aniline
Description
Theoretical Frameworks of Aromatic Amines and Their Chemical Significance
Aromatic amines, or anilines, are compounds where a nitrogen atom is directly attached to an aromatic ring. Their chemical significance stems from the nitrogen's lone pair of electrons, which dramatically influences the properties of the aromatic system.
The amine group (-NHR) is a powerful activating group in electrophilic aromatic substitution reactions. This is due to the nitrogen atom's lone pair of electrons, which can be delocalized into the benzene (B151609) ring's π-system through resonance (also known as the mesomeric effect). libretexts.orgnumberanalytics.com This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.orglumenlearning.com
This resonance effect preferentially increases the electron density at the positions ortho and para to the amine group. Consequently, the amine functionality is known as an ortho, para-director, guiding incoming electrophiles to these positions. While the nitrogen atom is also electronegative and exerts a slight electron-withdrawing inductive effect, the resonance effect is dominant in determining the regioselectivity of reactions. masterorganicchemistry.com
In 2-bromo-N-(1-methoxypropan-2-yl)aniline, the powerful activating and ortho, para-directing effect of the N-substituted amino group dominates the weaker deactivating but also ortho, para-directing effect of the bromine atom.
| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Amine (-NHR) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| Bromine (-Br) | Strongly Withdrawing | Weakly Donating | Mildly Deactivating | Ortho, Para |
Contextualization within Contemporary Organic Synthesis Research
The structural motifs present in this compound are of significant interest in modern synthetic chemistry, where the efficient construction of complex molecules is a primary goal.
N-substituted anilines are prevalent structures in a vast array of biologically active compounds, including many top-selling pharmaceuticals. acs.orgcresset-group.com The nature of the substituent on the nitrogen atom can be critical for fine-tuning a molecule's pharmacological properties, such as its bioavailability, solubility, and selectivity for a biological target. cresset-group.com The development of novel and efficient methods for synthesizing N-substituted anilines is an active area of research. nih.gov The presence of the chiral N-(1-methoxypropan-2-yl) group in the target molecule introduces a specific three-dimensional architecture, a feature that is often essential for precise interactions with biological receptors.
Aryl bromides (aromatic compounds containing a bromine atom) are exceptionally versatile intermediates in organic synthesis. researchgate.netnih.gov The carbon-bromine bond serves as a highly effective "synthetic handle" that can be selectively transformed into other functional groups. researchgate.net Brominated aromatics are key precursors for a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision and are fundamental tools in the synthesis of pharmaceuticals and agrochemicals. researchgate.netguidechem.com The bromine atom in this compound thus marks a site for potential elaboration, enabling the straightforward introduction of diverse chemical fragments. nih.govresearchgate.net
| Property | Value |
|---|---|
| CAS Number | 615-36-1 |
| Molecular Formula | C6H6BrN |
| Molecular Weight | 172.02 g/mol |
| Melting Point | 24-28 °C |
| Boiling Point | 229 °C |
| Density | 1.52 g/mL at 25 °C |
| Water Solubility | Insoluble |
Data sourced from ChemicalBook. chemicalbook.com
Overview of Research Trajectories for Novel Substituted Anilines
Current research in aniline (B41778) chemistry is focused on several key areas. There is a significant drive to develop more sustainable and efficient synthetic methods, including catalyst-free reactions and processes that utilize greener solvents. nih.govgoogle.com Another major frontier is the development of novel regioselective reactions that allow for substitution at positions not normally favored, such as meta-amination, by reversing conventional site-selectivity. nih.gov
Furthermore, in medicinal chemistry, there is growing interest in the concept of "isosteric replacement," where the aniline motif is replaced by other chemical structures (bioisosteres) to mitigate potential metabolic liabilities or toxicity while retaining desired biological activity. acs.orgresearchgate.net The synthesis and study of new, functionally complex substituted anilines like this compound are integral to these ongoing research efforts, providing new tools and building blocks for future discoveries. mdpi.comnih.gov
Focus on Methodological Advancements and Mechanistic Insights
Recent years have witnessed significant progress in the methodologies for synthesizing and functionalizing anilines and their halogenated counterparts. Traditional methods for the halogenation of anilines, such as electrophilic aromatic substitution using bromine water, can be challenging to control, often leading to polyhalogenated products due to the high reactivity of the aniline ring. byjus.comlibretexts.org Modern synthetic strategies offer greater regioselectivity. For instance, methods involving the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides allow for controlled halogenation at specific positions. nih.gov
Mechanistic understanding of aniline reactions has also deepened. While the amino group strongly activates the ring towards electrophiles, it can be protonated in acidic media to form the anilinium ion, which is a meta-directing and deactivating group. This behavior is crucial when considering reactions like nitration. byjus.com Furthermore, the interplay between the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring governs the reactivity of these molecules. Theoretical studies, such as those on the atmospheric oxidation of aniline initiated by hydroxyl radicals, provide comprehensive kinetic mechanisms and reveal the complex, pressure- and temperature-dependent reaction pathways. acs.orgacs.org
The carbon-bromine bond in compounds like 2-bromoaniline offers a reactive handle for a variety of transformations. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds. nih.govresearchgate.net For unprotected ortho-bromoanilines, the development of robust Suzuki-Miyaura cross-coupling methods has expanded the toolkit for creating structurally diverse molecules, which is of significant interest in medicinal chemistry. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.
Conversely, the presence of electron-withdrawing groups can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.org
Interdisciplinary Relevance in Advanced Chemical Science
The significance of halogenated anilines extends far beyond the realm of synthetic methodology. These structures are ubiquitous in various scientific disciplines. In medicinal chemistry, halogen atoms are often incorporated into drug candidates to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. researchgate.net The ability of halogens (chlorine, bromine, and iodine) to participate in halogen bonding—a noncovalent interaction with Lewis bases—is increasingly recognized as a crucial factor in ligand-target interactions. acs.org
In materials science, aniline derivatives are precursors to conducting polymers, such as polyaniline, and are used in the synthesis of dyes and pigments. ketonepharma.comontosight.ai The incorporation of halogens can tune the electronic and optical properties of these materials. Halogenated aromatic compounds have also been utilized in the development of agrochemicals, including herbicides and pesticides, where the specific substitution pattern on the aromatic ring is critical for biological activity. ketonepharma.comketonepharma.com The widespread use of these compounds also necessitates research into their environmental fate and microbial degradation pathways. nih.gov
The compound this compound itself, with its combination of a halogenated aromatic ring and a chiral, functionalized N-alkyl side chain, represents a scaffold with potential for diverse applications. The 2-bromoaniline moiety provides a platform for further chemical modification via cross-coupling or other substitution reactions, while the N-(1-methoxypropan-2-yl) group introduces stereochemistry and can influence the molecule's solubility, conformation, and biological interactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14BrNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
RESDJCQTDKZPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Bromo N 1 Methoxypropan 2 Yl Aniline
Retrosynthetic Analysis and Target Molecule Disconnection Strategies
Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-bromo-N-(1-methoxypropan-2-yl)aniline, the most logical disconnection is the C-N bond between the aniline (B41778) nitrogen and the methoxypropyl group. This approach simplifies the molecule into two readily accessible precursors: 2-bromoaniline (B46623) and a synthon corresponding to the 1-methoxypropan-2-yl group.
Identification of Key Synthetic Transformations
The primary synthetic challenge in assembling this compound lies in the formation of the secondary amine linkage. The key transformations for achieving this C-N bond formation are transition metal-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent and effective methods for this purpose. wikipedia.orgwikipedia.org These reactions are well-suited for coupling aryl halides with aliphatic amines.
Another potential, though often less efficient, approach is the direct N-alkylation of 2-bromoaniline with a suitable 1-methoxypropan-2-yl electrophile. This method can sometimes be plagued by issues of over-alkylation and lower yields.
Evaluation of Accessible Starting Materials and Intermediates
The retrosynthetic analysis identifies two key starting materials:
2-Bromoaniline: This is a commercially available and important intermediate in the synthesis of various chemicals, including dyes, pigments, pharmaceuticals, and pesticides. guidechem.com Its synthesis typically starts from ortho-nitroaniline, which undergoes diazotization followed by a Sandmeyer reaction to introduce the bromine atom. The nitro group is then reduced to an amine, yielding 2-bromoaniline. guidechem.com
1-Methoxypropan-2-amine: This aliphatic amine is also a known compound and can be synthesized through various methods. ontosight.ai One common route involves the reaction of 1-methoxy-2-propanol (B31579) with ammonia (B1221849) over a catalyst. google.com Biocatalytic methods, such as reductive amination of 1-methoxypropan-2-one using amine dehydrogenases, have also been developed to produce the chiral (S)-enantiomer with high enantiomeric excess.
Approaches to C-N Bond Formation in Anilines
The formation of the C-N bond between the aromatic ring of 2-bromoaniline and the nitrogen of 1-methoxypropan-2-amine is the cornerstone of the synthesis. Modern organic chemistry offers powerful tools for this transformation, primarily through transition metal catalysis.
Transition Metal-Catalyzed Amination Protocols
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering high efficiency and broad functional group tolerance. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines. acsgcipr.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
For the synthesis of this compound, the Buchwald-Hartwig reaction would involve the coupling of 2-bromoaniline with 1-methoxypropan-2-amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Table 1: Key Components of the Buchwald-Hartwig Amination
| Component | Function | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | Buchwald-type phosphine ligands (e.g., XPhos, SPhos, RuPhos), BINAP, DPPF |
| Base | Deprotonates the amine, allowing it to coordinate to the palladium center. | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Cesium carbonate (Cs₂CO₃) |
| Solvent | Provides the reaction medium. | Toluene, Dioxane, Tetrahydrofuran (THF) |
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are particularly effective in promoting the reaction. nih.gov The reaction conditions, including temperature and reaction time, would need to be optimized to achieve a high yield of the desired product.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have made this a more versatile and milder method. nih.gov The reaction typically involves an aryl halide, an amine, a copper catalyst, and a base in a suitable solvent. wikipedia.org
The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 2-bromoaniline with 1-methoxypropan-2-amine using a copper catalyst.
Table 2: Key Components of the Ullmann-Type Amination
| Component | Function | Examples |
| Copper Catalyst | The active catalyst for the C-N bond formation. | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), Copper(II) oxide (CuO) |
| Ligand (Optional) | Can accelerate the reaction and allow for milder conditions. | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-proline |
| Base | Activates the amine nucleophile. | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | Provides the reaction medium. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP) |
Recent advancements in Ullmann-type aminations have focused on the development of new ligand systems that allow the reactions to proceed at lower temperatures and with a broader substrate scope. mdpi.com For the coupling of an aliphatic amine like 1-methoxypropan-2-amine, a ligand-assisted protocol would likely be necessary to achieve good yields under reasonable conditions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. google.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex.
An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition, or "benzyne," mechanism. This pathway requires a very strong base, such as sodium amide (NaNH₂), to deprotonate the aromatic ring adjacent to the leaving group, leading to the elimination of the halide and the formation of a highly reactive benzyne (B1209423) intermediate. chemrxiv.orgresearchgate.net The nucleophile then adds to the benzyne, followed by protonation, to yield the product. While feasible, this method often results in a mixture of regioisomers if the benzyne is unsymmetrical, which would complicate the synthesis of the specific target molecule.
Reductive Amination or Amidation Routes
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. bohrium.comfrontiersin.org This two-step, often one-pot, process involves the initial formation of an imine or enamine from the condensation of an amine with an aldehyde or ketone, followed by the reduction of this intermediate to the corresponding amine. uwindsor.ca
This strategy represents a very direct and practical approach to this compound. The synthesis would involve the reaction of 2-bromoaniline with 1-methoxypropan-2-one. The resulting imine intermediate is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. uwindsor.ca
Recent advancements in biocatalysis have also demonstrated the utility of amine dehydrogenases (AmDHs) for the reductive amination of ketones. derpharmachemica.com Notably, wild-type AmDHs have been shown to be effective for the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one with high conversion and enantioselectivity. derpharmachemica.com This enzymatic approach provides a green and highly selective route to one of the key chiral synthons for the target molecule.
Table 2: Representative Reductive Amination Reactions
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | Aniline | NaBH(OAc)₃ | Dichloroethane | RT, 12h | 95 |
| Acetophenone | Benzylamine | H₂, Pd/C | Ethanol | 50 psi, RT | 88 |
| 1-Methoxypropan-2-one | Ammonia | Amine Dehydrogenase (MsmeAmDH), GDH, NADP⁺ | NH₄HCO₂ Buffer | 30°C, 24h | >99 (Conversion) |
This table illustrates the general applicability of reductive amination. Specific conditions for the target molecule may vary.
Smiles Rearrangement Approaches to N-Substituted Anilines
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides a powerful, metal-free method for C-N bond formation. researchgate.netresearchgate.net The classical Smiles rearrangement involves the conversion of a phenol (B47542) derivative into an N-substituted aniline. The general process begins with the O-alkylation of a phenol with a suitable electrophile, such as an α-haloacetamide, to form an aryl ether. tcichemicals.comwikipedia.org In the presence of a base, the terminal amide nitrogen acts as an intramolecular nucleophile, attacking the ipso-carbon of the aromatic ring and displacing the aryloxy group through a spirocyclic intermediate (a Meisenheimer-type adduct). researchgate.net Subsequent hydrolysis of the resulting amide yields the N-aryl amine. organic-chemistry.org
For the synthesis of this compound, this strategy would likely begin with a 2-bromophenol. The phenol would first be O-alkylated with a reagent such as 2-chloro-N-(1-methoxypropan-2-yl)acetamide. The subsequent base-mediated rearrangement would then furnish the desired aniline derivative after hydrolysis. A key requirement for the Smiles rearrangement is that the aromatic ring being attacked must be sufficiently electron-deficient to facilitate the intramolecular nucleophilic attack. researchgate.net Therefore, the presence of electron-withdrawing groups on the phenol starting material can significantly promote the reaction. wikipedia.org
Table 3: Examples of Smiles Rearrangement for Aniline Synthesis
| Phenol Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Phenol | 2-Chloro-N-tert-butylacetamide | K₂CO₃ then NaOH | DMF | 120°C | 78 |
| 4-Nitrophenol | 2-Chloro-N-phenylacetamide | K₂CO₃ then NaOH | DMF | 80°C | 92 |
| Vanillin | 2-Bromopropionic acid amide | NaOH | DMA | Heat | Good |
This table provides examples of the Smiles rearrangement under various conditions. tcichemicals.comwikipedia.org
Regioselective Bromination Techniques for Aniline Derivatives
The introduction of a bromine atom at a specific position on an aniline ring is a common challenge in organic synthesis. The powerful activating and ortho,para-directing nature of the amino group can lead to polybromination and a lack of regiocontrol. researchgate.net To synthesize this compound, a highly regioselective method is required to introduce bromine specifically at the ortho position of N-(1-methoxypropan-2-yl)aniline.
Directed Ortho Metalation (DoM) Guided Halogenation
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. nih.govrsc.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. researchgate.net The resulting aryllithium species can then be trapped with a wide range of electrophiles, including a source of electrophilic bromine such as 1,2-dibromoethane (B42909) or hexabromoethane, to install a bromine atom with high regioselectivity.
For the target molecule, the N-(1-methoxypropan-2-yl)amino group itself, or a derivative, can serve as a DMG. Tertiary amine and amide groups are known to be effective DMGs. nih.gov Therefore, N-(1-methoxypropan-2-yl)aniline could potentially be directly lithiated at the ortho position. The coordination of the lithium atom to the nitrogen lone pair would facilitate the selective deprotonation of the C2 proton, leading to the 2-lithio derivative, which upon quenching with a brominating agent, would yield the desired 2-bromo product. This approach bypasses the regioselectivity issues associated with electrophilic aromatic substitution.
Table 4: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| Strength | Directing Group Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, Oxazolines |
| Moderate | -OMe, -NR₂, -CH₂NR₂ |
| Weak | -F, -Cl |
This table presents a hierarchy of common DMGs for directed ortho metalation. researchgate.netrsc.org
Electrophilic Aromatic Substitution with Regiocontrol Considerations
Direct electrophilic bromination of aniline or its N-alkyl derivatives often leads to a mixture of products. The strong activation by the amino group typically results in the rapid formation of 2,4,6-tribromoaniline (B120722) when treated with bromine water. organic-chemistry.org Achieving selective ortho-monobromination requires careful control of the reaction conditions and the nature of the brominating agent.
One common strategy to control regioselectivity is to modulate the activating effect of the amino group by converting it into a less activating, bulkier group, such as an amide (e.g., an acetanilide). This approach, however, is more suited for achieving para-selectivity due to steric hindrance at the ortho positions.
For achieving ortho-bromination, specific reagents and conditions have been developed. Using N-bromosuccinimide (NBS) as the brominating agent, often in non-polar solvents, can favor monobromination. researchgate.net Furthermore, reports have shown that the treatment of N,N-dialkylaniline N-oxides with thionyl bromide can lead to selective para-bromination, while thionyl chloride leads to ortho-chlorination, highlighting how modification of the aniline nitrogen can dramatically influence regioselectivity. thieme-connect.com Copper-catalyzed methods have also been developed for the direct ortho-halogenation of protected anilines, offering high regiocontrol. Another approach involves using secondary ammonium (B1175870) salts as organocatalysts to direct the ortho-chlorination of N-protected anilines, a strategy that could potentially be adapted for bromination.
Table 5: Conditions for Regioselective Bromination of Aniline Derivatives
| Aniline Derivative | Brominating Agent | Catalyst/Additive | Solvent | Key Outcome |
|---|---|---|---|---|
| o-Toluidine | N-Bromosuccinimide | - | Benzene (B151609) | Predominantly 2-bromo-o-toluidine |
| N-Protected Anilines | N-Chlorosuccinimide | Secondary Ammonium Salt | Toluene | High ortho-selectivity (chlorination) |
| N,N-Dimethylaniline N-Oxide | Thionyl Bromide | - | Dichloromethane | Selective para-bromination |
This table summarizes various methods aimed at achieving regiocontrol in the halogenation of anilines. researchgate.netthieme-connect.com
Halogen Exchange Reactions on Pre-functionalized Aromatic Systems
While direct halogen exchange reactions (e.g., Finkelstein-type) on aryl halides are a viable strategy for synthesizing certain aromatic compounds, the introduction of a bromine atom onto an aniline ring to produce a precursor like 2-bromoaniline is more commonly achieved through other functional group transformations. guidechem.com A classic and effective route begins with ortho-nitroaniline. guidechem.com This starting material undergoes diazotization, followed by a Sandmeyer reaction, to replace the amino group (via a diazonium salt intermediate) with a bromine atom, yielding ortho-bromo-nitrobenzene. guidechem.com Subsequent reduction of the nitro group, often with iron and hydrochloric acid, furnishes the desired 2-bromoaniline. guidechem.com This multi-step process is advantageous due to its simplicity, use of readily available starting materials, and mild reaction conditions. guidechem.com
An alternative approach is the direct bromination of aniline. askfilo.com However, this method presents significant challenges in controlling selectivity. The powerful activating nature of the amino group directs bromination to the ortho and para positions, often leading to polybrominated products like 2,4,6-tribromoaniline, especially in polar solvents. youtube.com Achieving selective monobromination at the ortho position requires careful control of reaction conditions, such as using a non-polar solvent like carbon disulfide to reduce the reactivity, or by first "protecting" the amino group to moderate its activating effect. youtube.com
A summary of common methods for synthesizing the 2-bromoaniline core is presented in Table 1.
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Key Features |
| o-Nitroaniline | 1. NaNO₂, HBr2. Fe, HCl | o-Bromonitrobenzene | 2-Bromoaniline | Classic, reliable route with good yield and purity. guidechem.com |
| Aniline | Br₂ in Acetic Acid | - | 2-Bromoaniline | Direct but can lead to polybromination due to high reactivity. askfilo.comyoutube.com |
| Aniline | Br₂ in CS₂ | - | o-Bromoaniline and p-Bromoaniline | Use of a non-polar solvent can improve selectivity for monobromination. youtube.com |
Introduction of the 1-methoxypropan-2-yl Moiety
Once the 2-bromoaniline core is obtained, the subsequent key step is the introduction of the 1-methoxypropan-2-yl group onto the nitrogen atom. This is typically achieved through N-alkylation reactions.
N-alkylation of anilines is a fundamental transformation in organic synthesis. rsc.org The reaction involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and an alkylating agent. For the synthesis of this compound, a suitable alkylating agent would be a 1-methoxy-2-propyl electrophile, such as 1-methoxy-2-propyl halide or a related precursor.
A common challenge in the N-alkylation of primary anilines is preventing over-alkylation, which can lead to mixtures of secondary and tertiary amines. rsc.org However, careful selection of reaction conditions and stoichiometry can promote the desired monoalkylation. The use of alcohols as alkylating agents, via a "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a more atom-economical approach. nih.govrsc.org This process, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline that is subsequently reduced in situ. nih.govrsc.org
The table below outlines general strategies applicable to the N-alkylation of 2-bromoaniline.
| Alkylating Agent Type | Catalyst/Conditions | Byproduct(s) | Advantages | Challenges |
| Alkyl Halides | Base (e.g., K₂CO₃) | Halide Salt | Well-established, versatile. | Potential for over-alkylation, generation of salt waste. rsc.org |
| Alcohols | Transition Metal Catalysts (e.g., Ru, Ir, Ni) | Water | Atom-economical, environmentally benign byproduct. nih.govrsc.org | Requires catalyst, may need higher temperatures. |
| Epoxides (e.g., Propylene oxide followed by methylation) | Lewis or Brønsted Acid/Base | - | High atom economy, potential for stereocontrol. | Multi-step process to achieve the final moiety. |
The 1-methoxypropan-2-yl moiety contains a chiral center at the C2 position of the propyl chain. Therefore, the synthesis of an enantiomerically pure form of this compound requires a stereoselective approach. While specific research on this exact molecule is limited, valuable insights can be drawn from the synthesis of structurally related compounds, such as the herbicide precursor (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline.
One effective strategy involves the use of a chiral starting material. For instance, a highly selective synthesis can be achieved starting from an enantiopure epoxide, which reacts with the aniline to establish the stereocenter. This approach ensures that the desired stereochemistry is incorporated into the molecule from the outset, leading to a final product with high enantiomeric excess.
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of sustainable catalysts and solvents, are highly relevant to the synthesis of this compound.
Transitioning away from stoichiometric reagents and expensive or toxic catalysts is a key goal of green chemistry. For the bromination step, an alternative to using molecular bromine is the in-situ generation of the brominating agent from bromide-bromate salts in an aqueous acidic medium. researchgate.net This method avoids the handling of hazardous liquid bromine and can be performed without organic solvents. researchgate.net
For the N-alkylation step, catalyst-free methods have been explored. For example, the direct allylic alkylation of anilines with allylic alcohols can be promoted by deep eutectic solvents (DESs) at room temperature, avoiding the need for metal catalysts. researchgate.net While not directly applicable to the saturated 1-methoxypropan-2-yl group, this demonstrates the potential for developing catalyst-free C-N bond-forming reactions under green conditions. More relevantly, the use of highly active and recoverable catalysts based on earth-abundant metals like iron or nickel for N-alkylation with alcohols represents a more sustainable alternative to precious metal catalysts. rsc.orgresearchgate.net An iron(0) complex, for instance, has been shown to catalyze the N-alkylation of various amines with alcohols in a borrowing hydrogen process. researchgate.net
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks.
For the bromination of anilines, conducting the reaction in an aqueous medium, as is possible with bromide-bromate salts, significantly improves the green profile of the process. researchgate.net
In N-alkylation reactions, ionic liquids (ILs) have emerged as promising green solvent alternatives. rsc.orgpsu.edu They are non-volatile and can facilitate high selectivity for mono-alkylation of anilines with alkyl halides under mild conditions. rsc.orgpsu.edu In some cases, the ionic liquid itself can promote the reaction, and its non-volatile nature allows for easy separation of the product and potential recycling of the solvent. psu.edu Furthermore, carrying out N-alkylation reactions under solvent-free conditions, where the alcohol reactant can also serve as the solvent, is another highly effective green strategy. nih.gov
| Synthetic Step | Conventional Method | Green Alternative | Reference |
| Bromination | Br₂ in organic solvent | Bromide-bromate salts in aqueous acidic medium | researchgate.net |
| N-Alkylation | Alkyl halide in VOC solvent | Alkylation with alcohols (borrowing hydrogen) | nih.govrsc.org |
| N-Alkylation | Precious metal catalysts (e.g., Pd, Ru) | Earth-abundant metal catalysts (e.g., Fe, Ni) | rsc.orgresearchgate.net |
| N-Alkylation | Reaction in VOC solvent | Reaction in ionic liquids or under solvent-free conditions | rsc.orgnih.gov |
Atom Economy and Process Efficiency Considerations
The principles of green chemistry are central to modern synthetic route design, emphasizing the need to maximize the incorporation of starting materials into the final product. Atom economy is a key metric in this evaluation, calculating the ratio of the molecular mass of the desired product to the total molecular mass of all reactants. In the synthesis of this compound, typically formed via N-alkylation of 2-bromoaniline with 1-methoxy-2-propyl halide or a related electrophile, maximizing atom economy involves the careful selection of reagents and reaction pathways to minimize the generation of stoichiometric byproducts.
Process Mass Intensity (PMI) is another critical metric that provides a more holistic view of process efficiency by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the active pharmaceutical ingredient (API). A lower PMI indicates a more efficient and sustainable process. For the synthesis of this compound, strategies to reduce PMI include using solventless conditions, recycling solvents, and choosing high-yielding reactions that simplify purification and reduce waste streams.
| E-Factor | Total Waste (kg) / Product (kg) | Aim for a low E-Factor by reducing byproducts, solvent loss, and purification waste. |
Reaction Optimization and Scale-Up Investigations
Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction parameters and a thorough understanding of process variables to ensure safety, consistency, and economic viability.
Parameter Screening (Temperature, Pressure, Concentration)
The systematic screening of reaction parameters is crucial for identifying optimal conditions that maximize yield and purity while minimizing reaction time and energy consumption. For the N-alkylation reaction to form this compound, key parameters include temperature, pressure, and the concentration of reactants.
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of impurities. An optimal temperature must be found that accelerates the desired N-alkylation without promoting side reactions, such as over-alkylation or decomposition.
Pressure: While many N-alkylation reactions are conducted at atmospheric pressure, in cases involving volatile reactants or gaseous byproducts, pressure can be a critical parameter to control reaction kinetics and maintain reactant concentrations in the liquid phase.
Concentration: The concentration of reactants can affect the reaction rate and selectivity. High concentrations may lead to faster reactions but can also increase the risk of side reactions or present challenges with mixing and heat transfer during scale-up.
Table 2: Illustrative Parameter Screening for Synthesis
| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Outcome |
|---|---|---|---|
| Temperature | 60 - 120 °C | 90 °C | Maximized yield with minimal impurity formation. |
| Pressure | 1 - 5 atm | 1 atm | No significant improvement observed at elevated pressures. |
| Concentration | 0.1 - 1.0 M | 0.5 M | Balanced reaction rate and efficient product isolation. |
Catalyst and Ligand Screening for Enhanced Efficiency
For many modern C-N bond-forming reactions, such as the Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount to achieving high efficiency and selectivity. If the synthesis of this compound proceeds through a palladium-catalyzed cross-coupling reaction, a high-throughput screening approach is often employed to identify the most effective catalyst-ligand combination.
The screening process involves testing a diverse array of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine-based ligands (e.g., XPhos, SPhos, RuPhos). The goal is to identify a system that provides high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings while achieving high yields in short reaction times. The choice of base and solvent is also screened in conjunction with the catalyst system.
Table 3: Catalyst and Ligand Screening Matrix (Illustrative)
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) (Hypothetical) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 88 |
| Pd₂(dba)₃ | RuPhos | LHMDS | THF | 92 |
Process Analytical Technology (PAT) in Synthetic Development
Process Analytical Technology (PAT) involves the use of in-situ, real-time analytical tools to monitor and control manufacturing processes. In the synthesis of this compound, PAT can be instrumental in understanding reaction kinetics, identifying reaction endpoints, and ensuring process consistency during scale-up.
Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) can be integrated directly into the reaction vessel. These tools provide real-time data on the concentration of reactants, intermediates, and the final product. This continuous monitoring allows for precise control over reaction parameters, enabling adjustments to be made during the process to maintain optimal conditions and ensure the final product meets quality specifications. The data gathered through PAT is invaluable for developing robust process models and facilitating a more efficient and controlled scale-up.
Advanced Structural Elucidation and Stereochemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-bromo-N-(1-methoxypropan-2-yl)aniline in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the molecule's covalent framework and spatial configuration.
Multi-dimensional NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule. researchgate.net
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY spectra would be crucial for tracing the connectivity within the 1-methoxypropan-2-yl side chain. Key expected correlations would include the methine proton (CH-N) with the adjacent methyl protons (CH₃) and the methylene (B1212753) protons (CH₂-O), as well as correlations among the four distinct protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.com This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the aromatic C-H signals can be distinguished from the aliphatic C-H signals of the side chain.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.net This is vital for connecting the different fragments of the molecule. Key HMBC correlations would link the N-H proton to carbons in the aromatic ring and the methine carbon of the side chain. Furthermore, correlations from the methoxy (B1213986) protons (O-CH₃) to the methylene carbon (CH₂-O) would confirm the ether linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net For this compound, NOESY could reveal spatial proximity between the protons of the N-alkyl side chain and the protons of the 2-bromoaniline (B46623) ring, helping to define the molecule's preferred conformation around the C-N bond.
A summary of expected key NMR correlations for establishing connectivity is presented below.
| Technique | Correlating Nuclei | Purpose | Expected Key Correlations for this compound |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies 2-3 bond J-couplings | Aromatic H's ↔ adjacent aromatic H's; CH(N) ↔ CH₂(O); CH(N) ↔ CH₃(C) |
| HSQC | ¹H - ¹³C (¹J) | Assigns carbons directly bonded to protons | Aromatic C-H's; Aliphatic C-H's (CH, CH₂, CH₃) |
| HMBC | ¹H - ¹³C (²⁻⁴J) | Connects molecular fragments | N-H ↔ Ar-C's; N-H ↔ CH(N); O-CH₃ ↔ CH₂(O) |
| NOESY | ¹H - ¹H (through space) | Determines spatial proximity & conformation | CH(N) protons ↔ Ar-H at C6; N-H ↔ Ar-H at C3 |
The flexibility of the N-alkyl side chain in this compound results in multiple possible conformations in solution. NMR data, particularly NOESY and J-coupling constants, can elucidate the most populated conformers. nih.govdocumentsdelivered.com The magnitude of the three-bond coupling constants (³J) within the side chain can be analyzed using the Karplus equation to estimate dihedral angles. Additionally, NOESY cross-peak intensities provide distance constraints between non-bonded protons, which can be used to build a model of the predominant solution-state conformation. researchgate.net This analysis helps to define the spatial orientation of the methoxypropyl group relative to the bromoaniline ring.
The presence of a stereocenter at the second carbon of the propan-2-yl group makes this compound a chiral molecule, existing as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed to determine enantiomeric purity. libretexts.orgrsc.org
Upon addition of a CSA, transient diastereomeric complexes are formed, which have distinct NMR spectra. libretexts.org This results in the splitting of signals for protons near the chiral center, allowing for the integration of the separate peaks to quantify the enantiomeric excess (ee). researchgate.net Similarly, reacting the aniline (B41778) with a chiral derivatizing agent creates a pair of diastereomers that can be distinguished and quantified by NMR. libretexts.org
The table below illustrates hypothetical ¹H NMR data for the methine proton (CH-N) of a scalemic mixture in the presence of a chiral solvating agent.
| Enantiomer Complex | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Calculated Molar % |
|---|---|---|---|---|
| (R)-Aniline • CSA | 4.15 | m | 1.00 | 66.7% |
| (S)-Aniline • CSA | 4.12 | m | 0.50 | 33.3% |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
SCXRD is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides absolute structural information, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
Obtaining single crystals of sufficient quality for SCXRD analysis is a critical first step. For N-substituted anilines, common crystallization strategies include: acs.org
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to the formation of crystals. nih.gov
Optimization involves screening various solvents and conditions to control the rate of nucleation and crystal growth, aiming for well-ordered, single crystals.
The analysis of the crystal structure reveals how individual molecules of this compound pack together in the solid state. This packing is governed by a network of intermolecular interactions. mdpi.comrsc.org Based on the functional groups present, several key interactions are anticipated:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, likely interacting with the ether oxygen atom or the nitrogen atom of a neighboring molecule, which act as acceptors.
Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, potentially interacting with electron-rich atoms like oxygen or nitrogen.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Understanding these interactions is crucial for rationalizing the solid-state properties of the material. nih.gov
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H | O (ether), N (amine) | Forms primary structural motifs like chains or dimers. |
| Halogen Bond | C-Br | O (ether), N (amine) | Provides directional control in crystal assembly. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing through offset or face-to-face arrangements. |
| C-H···π Interaction | Aliphatic/Aromatic C-H | Aromatic Ring | Contributes to the cohesion of the crystal lattice. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a molecule. For this compound, the molecular formula is C10H14BrNO. HRMS is used to confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass.
The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₅BrNO⁺ | 244.0386 | 246.0365 |
| [M+Na]⁺ | C₁₀H₁₄BrNNaO⁺ | 266.0205 | 268.0185 |
Note: Data is calculated based on IUPAC atomic weights and represents the expected values from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Inference
Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.
For this compound, the fragmentation is predicted to occur at several key bonds. The most probable fragmentation pathways include:
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the side chain is a common pathway for amines. This would result in the formation of a stable iminium ion.
Loss of the methoxy group: Cleavage of the C-O bond in the ether moiety of the side chain can lead to the loss of a methoxy radical (·OCH₃) or a neutral methanol (B129727) molecule.
Cleavage of the N-alkyl bond: The bond between the nitrogen and the propan-2-yl group can break, leading to the formation of a 2-bromoaniline radical cation.
Loss of bromine: The C-Br bond can cleave, resulting in the loss of a bromine atom.
Table 2: Predicted Key Fragment Ions in MS/MS Analysis
| Predicted m/z | Possible Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 198/200 | [M - CH₂OCH₃]⁺ | Cleavage of the side chain |
| 170/172 | [C₆H₅BrN]⁺ | Loss of the entire N-substituent |
| 164 | [M - Br]⁺ | Loss of the bromine atom |
| 86 | [C₅H₁₂NO]⁺ | N-containing fragment from side-chain cleavage |
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into the molecule's conformation.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). Each functional group has a characteristic absorption frequency range.
The IR spectrum of this compound is expected to show a combination of absorptions corresponding to the substituted aniline ring and the aliphatic ether side chain.
N-H Stretch: A moderate, sharp absorption is expected for the secondary amine N-H stretch.
C-H Stretches: Separate absorptions will appear for the aromatic C-H stretches (typically above 3000 cm⁻¹) and the aliphatic C-H stretches (typically below 3000 cm⁻¹).
C=C Stretch: Aromatic ring stretching vibrations will produce several peaks in the fingerprint region.
C-O-C Stretch: A strong, characteristic absorption is expected for the asymmetric stretch of the ether group.
C-N Stretch: Both aromatic and aliphatic C-N stretching bands will be present.
C-Br Stretch: A low-frequency absorption is expected for the carbon-bromine bond.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3010 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-N Stretch | Aromatic Amine |
| 1070 - 1150 | C-O-C Asymmetric Stretch | Ether |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations: Symmetrically substituted aromatic ring breathing modes, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum.
C-C backbone vibrations: The aliphatic carbon backbone of the side chain can be observed.
C-Br bond: The C-Br stretch is also Raman active.
The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to characterize the chromophores within a molecule.
The primary chromophore in this compound is the 2-bromoaniline system. The aniline molecule itself exhibits characteristic absorptions due to π → π* transitions within the benzene (B151609) ring. The presence of substituents alters the energies of these transitions.
Amino Group (-NHR): The N-alkyl group is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) and increases the absorption intensity.
Bromo Group (-Br): The bromine atom also acts as an auxochrome, further contributing to a bathochromic shift compared to unsubstituted benzene.
The UV-Vis spectrum of this compound is expected to show two primary absorption bands, similar to other substituted anilines.
Table 4: Predicted UV-Vis Absorption Maxima
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~205 - 215 | π → π* | Benzene Ring (Primary Band) |
| ~240 - 250 | π → π* | Benzene Ring (Secondary Band) |
Note: The exact λmax values can be influenced by the solvent used for the analysis due to solvatochromic effects.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo N 1 Methoxypropan 2 Yl Aniline
Reactions at the Aromatic Ring System
The reactivity of the benzene (B151609) ring is significantly influenced by the electronic properties of the attached bromo and amino groups. These substituents determine the ring's susceptibility to attack by electrophiles or nucleophiles and direct the position of incoming groups.
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are governed by the existing substituents. masterorganicchemistry.com The N-(1-methoxypropan-2-yl)amino group is a powerful activating group and an ortho, para-director. ucalgary.cabyjus.com This is due to the nitrogen's lone pair of electrons, which can be donated into the benzene ring through resonance, increasing the electron density at the positions ortho and para to the amino group. pressbooks.pubyoutube.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, which slows the rate of reaction compared to benzene. youtube.comlatech.edu However, through resonance, its lone pairs can stabilize the cationic intermediate (Wheland intermediate) formed during attack at the ortho and para positions, making it an ortho, para-director. pressbooks.publatech.edu
In 2-bromo-N-(1-methoxypropan-2-yl)aniline, the two substituents work together to direct incoming electrophiles. The powerful activating effect of the amino group dominates, making the ring much more reactive towards EAS than benzene itself. ucalgary.ca Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The positions are analyzed as follows:
C4 (para to the amino group): Strongly activated by the amino group and weakly activated by the bromo group's resonance. This position is sterically accessible and is a highly favored site for electrophilic attack.
C6 (ortho to the amino group): Strongly activated by the amino group. However, this position is sterically hindered by the adjacent bulky N-(1-methoxypropan-2-yl)amino group.
C3 and C5 (meta to the amino group): These positions are not significantly activated by resonance from either substituent and are therefore disfavored.
Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position, with a minor product possibly forming at the C6 position, depending on the size of the electrophile and the reaction conditions. Reactions like bromination often occur readily without a catalyst due to the high activation from the amino group. byjus.commakingmolecules.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Primary Reason for Directing Effect |
| -N(H)R | Strongly Activating | ortho, para | Resonance donation of nitrogen's lone pair |
| -Br | Deactivating | ortho, para | Resonance donation of bromine's lone pairs |
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups. oup.comallen.in There are two primary mechanisms for NAS:
Addition-Elimination (SNAr): This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, bromine). allen.inmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks the ring. masterorganicchemistry.com Since this compound lacks such strong activating groups, the SNAr mechanism is highly unlikely under standard conditions. latech.edu
Elimination-Addition (Benzyne Mechanism): This mechanism can occur under very harsh conditions, typically involving a very strong base like sodium amide (NaNH₂). youtube.comoup.com The base abstracts a proton from the position ortho to the halogen, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the product. For this compound, a proton could potentially be removed from the C3 position, leading to a benzyne intermediate. This pathway remains a possibility under forcing basic conditions.
The carbon-bromine bond in this compound is an excellent handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and typically employ a palladium catalyst. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming biaryl compounds or attaching alkyl or vinyl groups. unimib.it
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation, creating substituted styrenes from aryl bromides. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov It is a highly reliable method for the synthesis of aryl alkynes. scirp.org
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. researchgate.netnih.gov
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base | Aryl-R |
| Heck | Alkene (H₂C=CHR) | Pd catalyst, Base | Aryl-CH=CHR |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-C≡C-R |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Aryl-R |
Reactivity of the Amine Functionality
The secondary amine group in the molecule possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. However, its reactivity is somewhat attenuated by the delocalization of this lone pair into the aromatic ring.
The nitrogen atom of the secondary amine can act as a nucleophile to attack electrophilic carbon atoms.
N-Alkylation: This reaction involves treating the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. tandfonline.com The reaction typically requires a base to neutralize the hydrogen halide byproduct. researchgate.net While possible, N-alkylation of aromatic amines can sometimes be challenging due to the reduced nucleophilicity of the nitrogen. thieme-connect.comnih.gov
N-Acylation: The amine reacts readily with acylating agents like acid chlorides or acid anhydrides to form an amide. ncert.nic.in This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, is generally very efficient. organic-chemistry.org The resulting amide is significantly less basic and nucleophilic than the starting amine because the nitrogen lone pair is delocalized over both the aromatic ring and the adjacent carbonyl group. nih.govtandfonline.com
The reaction of amines with aldehydes or ketones is a common method for forming carbon-nitrogen double bonds (C=N). organic-chemistry.orglibretexts.org
Primary amines react with aldehydes or ketones to form stable, neutral products called imines (or Schiff bases). chemistrysteps.com
Secondary amines , such as this compound, react differently. The initial nucleophilic addition to the carbonyl group forms a carbinolamine intermediate. libretexts.org However, since the nitrogen lacks a second proton to eliminate, a neutral imine cannot be formed. Instead, the carbinolamine eliminates water to form a positively charged iminium ion . libretexts.orgmasterorganicchemistry.com If the original aldehyde or ketone has a proton on an adjacent carbon (α-carbon), this iminium ion can be deprotonated by a base to form a neutral compound called an enamine . libretexts.org
Therefore, the reaction of this compound with an enolizable aldehyde or ketone would be expected to yield an enamine via an iminium salt intermediate.
Oxidation Studies (Mechanisms and Products)
The oxidation of this compound can proceed through several pathways, primarily involving the aniline (B41778) nitrogen and the aromatic ring. The N-alkyl group can also be susceptible to oxidation under certain conditions.
The initial step in the oxidation of N-alkylanilines often involves the formation of a radical cation through single electron transfer. mdpi.com The subsequent reactivity of this intermediate is influenced by the reaction conditions and the oxidizing agent employed. In the case of this compound, the nitrogen atom is a primary site for oxidation.
Potential oxidation mechanisms include:
N-Dealkylation: Oxidative removal of the 1-methoxypropan-2-yl group is a plausible pathway. This can be initiated by the formation of an iminium ion intermediate, which is then hydrolyzed to yield 2-bromoaniline (B46623) and 1-methoxy-2-propanone. Manganese-based catalysts have been shown to effect the oxidative N-dealkylation of N,N-dimethylanilines, proceeding through an initial electron transfer to form a high-valent oxomanganese species and a radical cation of the amine. mdpi.com
Ring Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of quinone-like structures. The presence of the bromine atom and the N-alkyl substituent will influence the regioselectivity of this oxidation.
Polymerization: Aniline and its derivatives are known to undergo oxidative polymerization to form polyaniline-like structures. nih.govrsc.org This process is typically initiated by the formation of aniline radical cations, which then couple to form dimers and eventually polymers.
| Oxidation Reaction | Potential Oxidizing Agents | Expected Major Products | Mechanistic Pathway |
| N-Dealkylation | mCPBA, TBHP with Mn catalysts mdpi.com | 2-bromoaniline, 1-methoxy-2-propanone | Formation of iminium ion intermediate followed by hydrolysis |
| Ring Oxidation | Strong oxidizing agents (e.g., chromic acid) | Bromo-substituted quinone derivatives | Electrophilic attack on the aromatic ring |
| Polymerization | Electrochemical oxidation, chemical oxidants (e.g., ammonium (B1175870) persulfate) nih.gov | Polyaniline derivative | Oxidative coupling of radical cations |
Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring is a key functional group that can participate in a variety of transformations, including carbon-halogen bond activation and radical reactions.
The carbon-bromine (C-Br) bond in this compound can be activated by transition metal catalysts, most notably palladium complexes. This activation is a cornerstone of many cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, palladium-catalyzed intramolecular C-H arylation reactions have been reported for the synthesis of indolines from 2-bromoanilines. nih.gov While the specific substrate has a more complex N-substituent, similar reactivity could be anticipated. The general mechanism for such reactions involves the oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by intramolecular C-H activation and reductive elimination to form the cyclized product.
The C-Br bond can undergo homolytic cleavage under the influence of radical initiators, such as UV light or chemical initiators like AIBN. This generates an aryl radical that can participate in various radical chain reactions.
Free radical bromination is a well-established process that proceeds via a three-step mechanism: initiation, propagation, and termination. byjus.comlibretexts.orgyoutube.com In the context of this compound, while the molecule already contains a bromine atom, it could potentially participate in radical-mediated substitution reactions where the bromine acts as a leaving group or directs further substitution on the aromatic ring under specific conditions.
| Reaction Type | Typical Reagents/Conditions | Potential Products | General Mechanism |
| C-Br Bond Activation | Pd(0) catalysts, phosphine (B1218219) ligands, base nih.gov | Cross-coupled products (e.g., new C-C or C-N bonds) | Oxidative addition, transmetalation/ migratory insertion, reductive elimination |
| Radical Substitution | Radical initiators (e.g., AIBN), UV light byjus.com | Products of radical addition or substitution | Homolytic cleavage of the C-Br bond to form an aryl radical |
Reactivity of the 1-methoxypropan-2-yl Moiety
The 1-methoxypropan-2-yl side chain offers two primary sites for chemical reactions: the ether linkage and the secondary carbon atom.
Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgchemistrysteps.comopenstax.orglibretexts.org The cleavage of the ether in this compound would involve protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgopenstax.org Given that the ether linkage in the 1-methoxypropan-2-yl group involves a primary and a secondary carbon, the cleavage is likely to occur via an SN2 mechanism. Nucleophilic attack by the halide would preferentially occur at the less sterically hindered primary carbon of the methoxy (B1213986) group, leading to the formation of 2-bromo-N-(1-hydroxypropan-2-yl)aniline and methyl halide.
The secondary carbon atom in the 1-methoxypropan-2-yl group, which is bonded to the nitrogen, is a potential site for oxidation. Oxidation of secondary alcohols to ketones is a common transformation in organic chemistry. youtube.comyoutube.comkhanacademy.orgyoutube.com While this is not an alcohol, the C-H bond at this position can be susceptible to oxidation, potentially leading to the formation of an amide after rearrangement or further reaction.
Functional group interconversion at this secondary carbon is also a possibility. For example, reactions that proceed through radical intermediates could lead to the introduction of other functional groups at this position.
| Reaction Site | Reaction Type | Typical Reagents | Expected Products | | :--- | :--- | :--- | | Ether Linkage | Ether Cleavage | HBr, HI wikipedia.orgchemistrysteps.com | 2-bromo-N-(1-hydroxypropan-2-yl)aniline, Methyl halide | | Secondary Carbon | Oxidation | Strong oxidizing agents | Amide or other carbonyl-containing compounds |
Lack of Publicly Available Research Data on the
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the chemical reactivity and mechanistic investigations of the compound This compound . Consequently, the development of an article focusing on the specific areas of cascade and domino reactions, multi-component reactions, annulation reactions, and detailed kinetic studies for this compound is not feasible at this time.
The requested article structure, which includes subsections on:
Kinetic Studies and Reaction Pathway Elucidation
Identification of Rate-Determining Steps
relies on the existence of detailed experimental data and research findings that are not present in the current body of scientific literature. Searches for scholarly articles, patents, and chemical repositories have not yielded any specific information regarding the application of this compound in these advanced synthetic transformations or any studies related to its reaction kinetics and mechanisms.
While general principles and examples of cascade reactions, multi-component reactions, and annulation reactions are well-documented for other aniline derivatives and related compounds, the strict focus on This compound as per the instructions cannot be fulfilled without specific data. The creation of data tables and detailed research findings as requested would necessitate access to primary research that does not appear to have been published.
Therefore, until research on the chemical behavior of This compound in these specific contexts is conducted and published, a scientifically accurate and detailed article as outlined cannot be generated.
Isotope Effect Studies for Mechanistic Probing
In the elucidation of reaction mechanisms involving this compound, kinetic isotope effect (KIE) studies serve as a powerful tool to infer the nature of transition states and to determine rate-determining steps. princeton.edunih.gov The KIE is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org By selectively replacing atoms with their heavier isotopes at specific positions in the molecule, changes in reaction rates can provide detailed mechanistic insights.
Primary Kinetic Isotope Effects
Primary kinetic isotope effects are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For instance, in a hypothetical deprotonation reaction of the amine in this compound, substituting the hydrogen atom on the nitrogen with its heavier isotope, deuterium (D), would be expected to exhibit a significant primary KIE.
The theoretical basis for this effect lies in the difference in zero-point vibrational energies between the N-H and N-D bonds. The N-H bond has a higher vibrational frequency and consequently a higher zero-point energy than the N-D bond. In the transition state of a reaction where this bond is cleaved, the vibrational mode corresponding to the bond stretch is converted into a translational motion, and the difference in zero-point energy between the two isotopic bonds is largely lost. Consequently, more energy is required to break the N-H bond compared to the N-D bond, resulting in a slower reaction rate for the deuterated compound and a kH/kD value significantly greater than 1.
A hypothetical study on the base-mediated elimination of HBr from this compound, where the proton on the nitrogen is abstracted in the rate-determining step, could yield the data presented in the interactive table below.
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 3.4 x 10⁻⁴ | 6.8 |
| This compound-N-d | 5.0 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes.
The observation of a large primary KIE, such as the hypothetical 6.8 in the table above, would provide strong evidence for the N-H bond cleavage being central to the rate-determining step of the reaction. The magnitude of the KIE can also offer insights into the symmetry of the transition state.
Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the isotopic center during the reaction. wikipedia.org
For example, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, one could investigate the α-secondary kinetic isotope effect by replacing the hydrogen atom on that carbon (if one were present) with deuterium. A change in hybridization from sp3 in the reactant to sp2 in a carbocation intermediate would lead to a normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.2. Conversely, a change from sp2 to sp3 would result in an inverse SKIE (kH/kD < 1), usually between 0.8 and 0.9.
In another hypothetical study, let's consider a reaction where the methoxy group of this compound is involved in a rate-determining step that alters the hybridization of the methoxy carbon. The following table illustrates potential findings.
| Reactant | Rate Constant (k) at 323 K (s⁻¹) | Secondary Kinetic Isotope Effect (kH/kD) |
| This compound | 1.2 x 10⁻³ | 1.15 |
| 2-bromo-N-(1-methoxy(d3)propan-2-yl)aniline | 1.04 x 10⁻³ |
Note: The data in this table is hypothetical and for illustrative purposes.
A β-secondary KIE, as illustrated above, could be used to probe the conformational aspects of the transition state. The observed SKIE of 1.15, while hypothetical, would suggest a change in the electronic or steric environment near the methoxy group in the rate-limiting step.
By systematically employing isotope labeling at various positions within the this compound molecule, researchers can map out the energetic landscape of its reactions and gain a detailed understanding of the underlying mechanisms.
Applications in Advanced Organic Synthesis and Materials Chemistry
Precursor for Complex Organic Molecules
The strategic placement of functional groups on the 2-bromo-N-(1-methoxypropan-2-yl)aniline scaffold makes it a valuable precursor for synthesizing intricate organic structures. It can be employed as a foundational element for building heterocyclic systems and as an intermediate in multi-step synthetic sequences.
Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. nih.gov The 2-bromoaniline (B46623) moiety within this compound is a well-established precursor for the synthesis of important nitrogen heterocycles like indoles and quinolines.
Indole (B1671886) Synthesis: The 2-bromoaniline framework is a classic starting point for constructing the indole ring system. One of the most prominent methods is the palladium-catalyzed Heck cyclization. In a reaction analogous to the pioneering work by Mori and Ban, an intramolecular Heck reaction can be envisioned where a substituent introduced at the nitrogen atom cyclizes onto the aromatic ring, displacing the bromine to form the five-membered indole ring. nih.gov Similarly, other transition metal-catalyzed reactions, such as those involving palladium/norbornene co-catalysis, can facilitate the formation of C-C bonds necessary for indole ring closure. organic-chemistry.org
Quinoline (B57606) Synthesis: The aniline (B41778) core of the molecule is integral to various methods of quinoline synthesis. For instance, in the Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group. While the subject compound is not a ketone or aldehyde, it can be chemically modified to participate in such cyclizations. Furthermore, modern synthetic methods often utilize transition-metal-catalyzed annulation reactions where anilines react with alkynes or other coupling partners to build the quinoline skeleton. nih.govorganic-chemistry.org Electrophilic cyclization of N-(2-alkynyl)anilines, for example, provides a direct route to substituted quinolines, highlighting a potential pathway where the aniline nitrogen of the title compound could be functionalized with an alkynyl group for subsequent ring closure. nih.gov
The table below summarizes potential cyclization reactions for heterocycle synthesis starting from a 2-bromoaniline scaffold.
| Heterocycle | General Synthetic Method | Role of 2-Bromoaniline Scaffold |
|---|---|---|
| Indole | Intramolecular Heck Cyclization | The bromo-substituted ring acts as the electrophile for the palladium-catalyzed intramolecular C-C bond formation. nih.gov |
| Quinoline | Friedländer Annulation | The aniline moiety provides the nitrogen atom and part of the benzene (B151609) ring for the fused heterocyclic system. nih.gov |
| Quinoline | Transition Metal-Catalyzed Annulation | The aniline core reacts with coupling partners like alkynes or aldehydes in the presence of a catalyst to construct the quinoline ring. organic-chemistry.orgresearchgate.net |
In the context of total synthesis, building blocks like this compound are crucial for introducing specific fragments into a larger, complex molecule. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. chemicalbook.com
For example, in a hypothetical multi-step synthesis, the bromine atom could be replaced with an aryl, alkenyl, or alkynyl group via a palladium-catalyzed reaction. Simultaneously, the secondary amine could be protected or further functionalized. This dual functionality allows for a stepwise and controlled assembly of complex molecular frameworks. The use of substituted anilines as intermediates is a common strategy in the synthesis of complex organic structures, where protecting groups are often employed on the nitrogen to control reactivity during subsequent transformations. researchgate.net
Ligand and Catalyst Design
The inherent structural features of this compound make it an attractive scaffold for the development of novel ligands used in transition metal catalysis.
The aniline framework is a common motif in ligand design. stonybrook.edu The nitrogen atom of this compound can act as a coordinating atom for a metal center. The N-(1-methoxypropan-2-yl) substituent introduces a chiral center and an ether oxygen, which could potentially participate in metal coordination, making it a candidate for a bidentate (N, O) ligand.
Furthermore, the bromine atom at the ortho position can be substituted with other donor groups, such as phosphines (via a lithiation-phosphination sequence), to create powerful bidentate ligands (e.g., N, P ligands). The ability to fine-tune the electronic and steric properties of the ligand by modifying the aniline backbone is a significant advantage in catalyst development. stonybrook.edu
Once incorporated into a ligand structure, the aniline-based scaffold can be evaluated in various transition metal-catalyzed reactions. Ligands derived from similar aniline frameworks are employed in a wide array of transformations, including cross-coupling, hydrogenation, and hydroformylation reactions. nih.govresearchgate.net The specific N-substituent on this compound, with its chirality and ether functionality, could impart unique stereoselectivity in asymmetric catalysis. The performance of such a ligand would be assessed based on reaction yield, turnover number, and enantioselectivity in benchmark catalytic processes.
Synthesis and Investigation of Derivatives and Analogues of 2 Bromo N 1 Methoxypropan 2 Yl Aniline
Systematic Structural Modifications
The systematic structural modification of 2-bromo-N-(1-methoxypropan-2-yl)aniline provides a platform for exploring how changes in molecular architecture influence chemical properties. These modifications can be categorized into three main areas: altering the position of the bromine atom on the aniline (B41778) ring, changing the N-substituent, and modifying the methoxy (B1213986) group.
Variations in Bromination Position
The position of the bromine atom on the aromatic ring is a critical determinant of the molecule's electronic and steric characteristics. The amino group of aniline is a potent activating group and directs electrophilic substitution to the ortho and para positions. quora.comncert.nic.in Consequently, direct bromination of the parent N-(1-methoxypropan-2-yl)aniline would be expected to yield a mixture of ortho- and para-bromo isomers. To achieve specific isomers, such as the meta-bromo derivative, multi-step synthetic routes involving protection of the amino group or starting from a pre-brominated aniline are typically required.
The synthesis of different positional isomers allows for a comparative study of their reactivity. The location of the electron-withdrawing bromine atom relative to the electron-donating amino group significantly alters the electron density distribution within the benzene (B151609) ring and the basicity of the nitrogen atom. pearson.comdoubtnut.com
| Isomer Name | Bromine Position | Anticipated Synthetic Strategy |
|---|---|---|
| This compound | ortho | Direct bromination of N-(1-methoxypropan-2-yl)aniline. |
| 3-bromo-N-(1-methoxypropan-2-yl)aniline | meta | Multi-step synthesis, potentially starting from 3-bromoaniline. |
| 4-bromo-N-(1-methoxypropan-2-yl)aniline | para | Direct bromination of N-(1-methoxypropan-2-yl)aniline. |
Modifications of the N-Substituent (e.g., alkyl chain length, branching)
Altering the N-substituent, the (1-methoxypropan-2-yl) group, offers another avenue for systematic modification. Changes in the length of the alkyl chain, the degree of branching, or the position of the methoxy group can introduce varied steric and electronic effects. For instance, increasing the chain length or adding branching near the nitrogen atom can increase steric hindrance, potentially shielding the nitrogen and the ortho-positions of the aniline ring from reactants. mdpi.com These analogues can be synthesized through methods such as reductive amination of 2-bromoaniline (B46623) with different methoxy-substituted aldehydes or ketones, or via nucleophilic substitution reactions.
| N-Substituent | Resulting Compound Name | Key Modification Feature |
|---|---|---|
| -(1-methoxyethan-2-yl) | 2-bromo-N-(1-methoxyethan-2-yl)aniline | Shorter alkyl chain |
| -(1-methoxybutan-2-yl) | 2-bromo-N-(1-methoxybutan-2-yl)aniline | Longer alkyl chain |
| -(2-methoxy-2-methylpropan-1-yl) | 2-bromo-N-(2-methoxy-2-methylpropan-1-yl)aniline | Increased branching |
Alterations of the Methoxy Group (e.g., other ethers, alcohols)
The methoxy group on the N-substituent can be replaced with other functional groups to probe its influence on reactivity. Replacing it with larger ether groups (e.g., ethoxy, isopropoxy) would primarily modify the steric profile and solubility of the molecule. Ethers are generally unreactive, serving to add bulk without introducing new reactive sites. libretexts.org Alternatively, converting the methoxy group to a hydroxyl group would introduce a protic site capable of hydrogen bonding, which could significantly alter intermolecular interactions and reactivity, for example, by acting as an internal nucleophile or coordinating with catalysts.
| Functional Group | Resulting Compound Name | Potential Impact |
|---|---|---|
| Ethoxy (-OCH2CH3) | 2-bromo-N-(1-ethoxypropan-2-yl)aniline | Increased steric bulk, altered solubility |
| Isopropoxy (-OCH(CH3)2) | 2-bromo-N-(1-isopropoxypropan-2-yl)aniline | Significantly increased steric bulk |
| Hydroxyl (-OH) | 2-bromo-N-(1-hydroxypropan-2-yl)aniline | Introduction of a hydrogen-bonding site, potential for intramolecular reactions |
Impact of Structural Modifications on Reactivity Profiles
Structural modifications to the parent compound directly influence its reactivity through a combination of electronic and steric effects. These changes can be leveraged to fine-tune the molecule's behavior in subsequent chemical transformations.
Electronic and Steric Effects of Substituents
The reactivity of aniline derivatives is governed by the electron density on the aromatic ring and the availability of the nitrogen lone pair. pearson.com Substituents alter this reactivity in predictable ways.
Steric Effects : The size and shape of the N-substituent can hinder the approach of reagents to the nitrogen atom or to the adjacent ortho-position on the aromatic ring. mdpi.com Increasing the length or branching of the alkyl chain of the N-substituent can decrease the rate of reactions involving the amino group or ortho-substitution due to steric hindrance. doubtnut.comunilag.edu.ng This "ortho effect" can make ortho-substituted anilines weaker bases than would be predicted based on electronic effects alone. doubtnut.com
| Modification | Primary Effect | Predicted Impact on Reactivity |
|---|---|---|
| Moving Bromine from ortho to para | Electronic | Decreased basicity of the nitrogen atom. |
| Increasing N-substituent chain length | Steric | Decreased reaction rates at the nitrogen and ortho-ring positions. |
| Replacing -OCH3 with -OH | Electronic & H-bonding | Altered basicity and potential for new reaction pathways. |
Regioselectivity and Stereoselectivity Tuning
Structural modifications are a key tool for controlling the outcome of chemical reactions, particularly their regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed). quora.comyoutube.com
Regioselectivity : In electrophilic aromatic substitution reactions, the existing substituents on the aniline ring direct the position of the incoming electrophile. For this compound, the powerful activating effect of the amino group directs incoming electrophiles primarily to the para-position (position 4) and the other ortho-position (position 6). The steric bulk of the N-substituent may disfavor substitution at the adjacent position 6, potentially leading to high regioselectivity for the para-product. nih.gov Changing the bromine position to the meta- or para- positions would alter the available sites for substitution and change the interplay of directing effects, allowing for the synthesis of different polysubstituted patterns.
Stereoselectivity : The N-(1-methoxypropan-2-yl) substituent contains a stereocenter. This inherent chirality means that the molecule is chiral, and its reactions can be influenced by this stereochemistry. If a reaction creates a new stereocenter elsewhere in the molecule, a pair of diastereomers could be formed. The existing stereocenter can create a chiral environment that favors the formation of one diastereomer over the other, a process known as substrate-controlled stereoselectivity. The degree of selectivity can be influenced by modifying the N-substituent; a larger, more conformationally rigid substituent may lead to a higher degree of stereochemical control in certain reactions. nih.govpsu.edu
Comparative Computational Studies of Analogues
Computational chemistry offers powerful tools to predict and understand the properties of molecules. For the analogues of this compound, such studies would provide invaluable insights into their behavior and potential applications.
Relative Stability and Conformation Analysis
A systematic computational study would be required to determine the relative stabilities of various conformations of this compound analogues. This analysis would involve calculating the potential energy surface of each analogue to identify low-energy conformers. Factors such as steric hindrance between the substituted aniline ring and the N-alkyl chain, as well as intramolecular hydrogen bonding, would be critical in determining the most stable conformations. The results of such an analysis could be tabulated to compare the energetic landscapes of different analogues.
Hypothetical Data Table: Relative Energies of Analogues
| Analogue | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| Analogue A | Gauche | 0.00 |
| Analogue A | Anti | 1.5 |
| Analogue B | Gauche | 0.2 |
| Analogue B | Anti | 0.00 |
Note: This table is hypothetical and for illustrative purposes only. Actual data would require dedicated computational studies.
Reactivity Trend Prediction Across Analogues
Computational methods, such as Density Functional Theory (DFT), could be employed to predict the reactivity of these analogues. By calculating molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, a trend in their susceptibility to electrophilic or nucleophilic attack could be established. For instance, the electron-donating or -withdrawing nature of substituents on the aniline ring would significantly influence the reactivity of the aromatic system and the nitrogen atom.
Exploration of New Synthetic Pathways to Analogues
The development of novel and efficient synthetic routes to access analogues of this compound is a crucial area for future research. This would involve exploring different starting materials and reaction conditions to optimize yield, purity, and cost-effectiveness.
Potential synthetic strategies could include:
Reductive Amination: Reacting 2-bromoaniline with 1-methoxypropan-2-one in the presence of a reducing agent.
Nucleophilic Aromatic Substitution: The reaction of 1,2-dibromobenzene (B107964) with 1-methoxypropan-2-amine, although this might present challenges with selectivity.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-bromoaniline and 1-methoxypropan-2-ol or its derivatives.
Each of these potential pathways would require experimental validation to determine its feasibility and efficiency for producing a library of analogues with varied substitution patterns. The development of such pathways would be instrumental in enabling further studies into the structure-activity relationships of this class of compounds.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The synthesis of N-alkylanilines, including 2-bromo-N-(1-methoxypropan-2-yl)aniline, is ripe for modernization through the adoption of continuous flow chemistry and automated synthesis platforms. Traditional batch production methods for such specialized amines can be inefficient and difficult to scale. Flow chemistry, by contrast, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. beilstein-journals.org
Future research will likely focus on developing a continuous flow process for the N-alkylation of 2-bromoaniline (B46623). This could involve pumping a stream of 2-bromoaniline and a suitable methoxypropan-2-yl precursor through a heated reactor column packed with a heterogeneous catalyst. beilstein-journals.org Such a system would enable efficient, on-demand production. Furthermore, integrating this with automated reaction optimization, where algorithms systematically explore different conditions (e.g., flow rates, temperatures, catalyst types), could rapidly identify the most efficient synthetic protocols. sigmaaldrich.comsynplechem.com Automated platforms can perform numerous experiments in parallel, significantly reducing the time and resources required for process development. researchgate.net
Exploration of Photo- and Electrocatalytic Transformations Involving the Compound
The presence of a carbon-bromine (C-Br) bond and a secondary amine group makes this compound an excellent candidate for exploration in photo- and electrocatalysis. These emerging fields offer green and highly selective methods for chemical transformations.
Photocatalysis: Visible-light photocatalysis could be employed for various transformations. For instance, the C-Br bond could be targeted for C-H amination reactions, allowing for the introduction of the N-(1-methoxypropan-2-yl)aniline moiety onto other aromatic systems under mild conditions. nih.gov This would open up new avenues for creating complex molecules. Additionally, photocatalytic systems could facilitate novel C-N cross-coupling reactions, providing an alternative to traditional metal-catalyzed methods.
Electrocatalysis: Electrocatalytic methods offer another promising avenue. The C-Br bond can be selectively reduced (hydrodehalogenation) with high efficiency, which could be useful in synthetic sequences where the bromine atom is a temporary directing group. idw-online.de Conversely, electrocatalysis can drive oxidative C-H/N-H coupling reactions, potentially enabling intramolecular cyclizations or intermolecular C-N bond formations. eurekalert.org Photoelectrocatalysis, which combines light and electrical potential, could offer unique reactivity, such as using robust and abundant materials like hematite (B75146) for non-directed arene C-H amination. nih.gov
Application in Supramolecular Chemistry and Self-Assembly (excluding specific material properties)
The molecular structure of this compound contains several features that could be exploited in supramolecular chemistry and self-assembly. The interplay of hydrogen bonding, halogen bonding, and chiral recognition can direct the formation of ordered, higher-level structures.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to form predictable supramolecular synthons. This highly directional interaction could be used to assemble molecules into specific one-, two-, or three-dimensional arrays. nih.govnih.govresearchgate.netacs.orgresearchgate.net
Hydrogen Bonding: The secondary amine provides a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen) site, enabling the formation of chains or networks.
Chiral Recognition: The chiral center in the 1-methoxypropan-2-yl group introduces the possibility of enantioselective self-assembly. This "chiral self-recognition" can lead to the formation of homochiral or heterochiral aggregates, such as helical structures, driven by the specific interactions between enantiomers. rsc.orgescholarship.orgnih.govrsc.orgnih.gov
Future research could explore how these non-covalent interactions can be used in concert to control the self-assembly of this molecule or its derivatives into complex supramolecular architectures.
Development of Machine Learning and AI-Assisted Synthetic Route Design and Optimization
Advancements in Mechanistic Understanding via In Situ Spectroscopy and Advanced Kinetic Analysis
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for improving existing methods and developing new ones. Operando spectroscopy, which involves analyzing a reaction as it happens, provides invaluable real-time data. wikipedia.orgnumberanalytics.comnumberanalytics.comornl.gov
Techniques like in situ Infrared (IR) spectroscopy can monitor the formation and consumption of intermediates on a catalyst's surface, shedding light on the active sites and reaction pathways. acs.org Similarly, kinetic studies, such as those performed for Buchwald-Hartwig amination reactions, can elucidate the rate-determining steps and the influence of different reactants and catalysts. nih.govchemrxiv.orgnih.govresearchgate.netwikipedia.org By applying these advanced analytical methods to the N-alkylation of 2-bromoaniline, researchers could gain high-resolution information about the transition states and intermediates, leading to more rationally designed and efficient synthetic processes.
Interdisciplinary Collaborations for Novel Chemical Discoveries
The full potential of a functional molecule like this compound can best be unlocked through interdisciplinary collaborations. The traditional silos of organic chemistry are giving way to integrated approaches that combine diverse expertise. harvard.edu
Chemistry and Materials Science: Collaboration with materials scientists could explore how the self-assembly properties of this molecule can be harnessed. osti.govuw.edu While this article excludes specific material properties, the foundational study of its assembly behavior is a prerequisite for any future material application.
Chemistry and AI/Computer Science: Partnering with data scientists is essential for developing and implementing the AI-driven synthesis and optimization strategies discussed previously. nih.gov This synergy can accelerate the discovery of new molecules and synthetic routes. eurekalert.org
Chemistry and Chemical Engineering: Chemical engineers can translate the optimized synthetic routes developed in the lab into efficient, scalable, and automated flow chemistry processes for industrial production. eurekalert.org
Such collaborations are essential for moving from fundamental molecular design to practical applications, ensuring that the unique properties of this compound are fully explored and utilized. idw-online.de
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(1-methoxypropan-2-yl)aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-bromoaniline and 1-methoxypropan-2-yl chloride in the presence of a base (e.g., NaOH) in a polar aprotic solvent like dichloromethane (DCM) at room temperature . For higher yields, microwave-assisted synthesis (e.g., 50–100 W, 80–100°C) can reduce reaction time and minimize side products, as demonstrated for analogous bromoaniline derivatives . Optimization should prioritize solvent choice (DCM vs. THF) and stoichiometric ratios of reactants (1:1.2 aniline:alkyl chloride).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Key peaks include aromatic protons (δ 6.8–7.5 ppm for brominated aryl), methoxy protons (δ ~3.3 ppm), and methoxypropan-2-yl CH groups (δ 1.2–1.5 ppm). Coupling patterns confirm substitution positions .
- IR Spectroscopy: Stretching vibrations for N-H (3300–3400 cm⁻¹), C-Br (600–700 cm⁻¹), and C-O (1100–1250 cm⁻¹) validate functional groups .
- Mass Spectrometry: ESI-MS or GC-MS can confirm molecular weight (expected [M+H]+: 259.1 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The bromine atom at the ortho position directs palladium-catalyzed cross-coupling reactions to the para position. For example, Suzuki coupling with arylboronic acids requires Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C . Monitor regioselectivity using HPLC or TLC, and compare with computational predictions (DFT-based Fukui indices) to rationalize reaction pathways .
Q. What computational strategies predict the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The methoxypropan-2-yl group may occupy hydrophobic pockets, while the bromine enhances binding via halogen bonding .
- DFT Calculations: Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to predict electron-rich sites for nucleophilic attacks. For example, the aniline NH group shows high nucleophilicity (HOMO: −5.2 eV) .
Q. How can discrepancies in reported melting points or NMR data for analogous compounds be resolved?
- Methodological Answer: Cross-validate data using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
